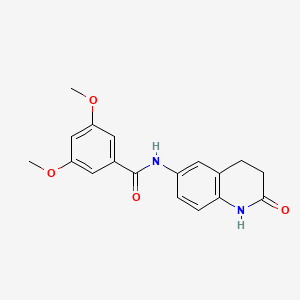

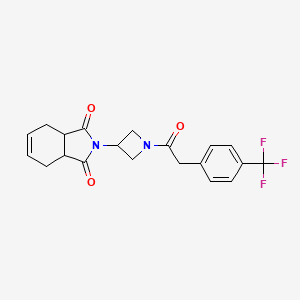

![molecular formula C7H8Br2N2 B2593969 1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1780530-11-1](/img/structure/B2593969.png)

1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Modifications

Synthesis from 1,1-Dibromo-1-Alkenes : A method has been developed for synthesizing imidazo[1,5-a]pyridine derivatives by reacting 1,1-dibromo-1-alkenes with 2-aminomethylpyridines. This process, employing an inorganic base like Na2CO3 and heating in DMF, yields moderate to good results. It underscores the role of 1,1-dibromo-1-alkenes as valuable synthons for constructing complex heterocyclic structures (Zhang et al., 2010).

Versatile Architecture for N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton serves as a versatile foundation for generating new types of stable N-heterocyclic carbenes. These developments have implications for creating innovative catalytic systems and enhancing our understanding of carbene chemistry (Alcarazo et al., 2005).

Reaction with Ninhydrin : Research has revisited the reaction of imidazo[1,5-a]pyridines with ninhydrin, leading to the synthesis of complex compounds. This reaction highlights the potential for creating novel compounds with unique properties, useful in various chemical syntheses and applications (El-Abadelah et al., 2020).

Applications in Medicinal Chemistry

Therapeutic Agent Scaffold : Imidazo[1,5-a]pyridine derivatives have been identified as promising scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. These compounds are foundational in developing new therapeutic agents, emphasizing the importance of structural modifications to enhance biological activity (Deep et al., 2016).

Tyrosyl-tRNA Synthetase Inhibitors : Novel derivatives have been synthesized and investigated for their potential as tyrosyl-tRNA synthetase inhibitors, a crucial enzyme target in antibiotic development. This research signifies the role of imidazo[1,5-a]pyridine derivatives in developing new antimicrobial agents (Jabri et al., 2023).

Material Science Applications

- Fluorescent Probes : Imidazo[1,5-a]pyridine-based compounds have been explored as fluorescent probes for studying membrane dynamics and fluidity. These findings highlight the potential of these compounds in chemical biology and sensor technologies, where their photophysical properties can be harnessed for various applications (Renno et al., 2022).

Properties

IUPAC Name |

1,3-dibromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLXPUBFUQHXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(N=C2Br)Br)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

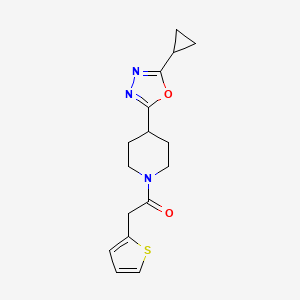

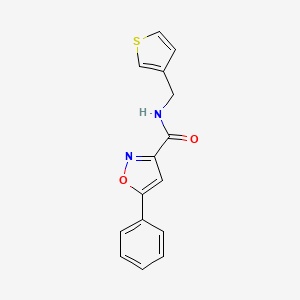

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)

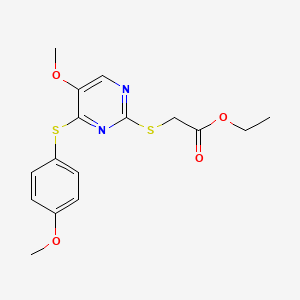

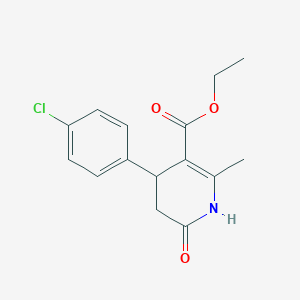

![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)

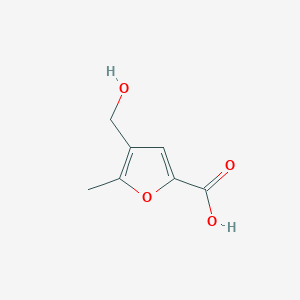

![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)

![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)

![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)